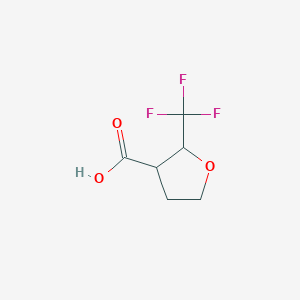

2-(Trifluoromethyl)oxolane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

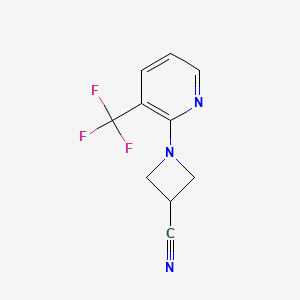

“2-(Trifluoromethyl)oxolane-3-carboxylic acid” is a chemical compound with the CAS Number: 1248551-27-0 . It has a molecular weight of 184.11 and its IUPAC name is 2-(trifluoromethyl)tetrahydro-3-furancarboxylic acid . It is typically stored at room temperature and is available in oil form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature .Applications De Recherche Scientifique

Alkylation of Benzene with Cyclic Ethers

In the study by Molnár et al. (2003), superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, demonstrating the potential of trifluoromethylated compounds in creating phenyl-substituted products through Friedel–Crafts-type mono- and dialkylation. This process highlights the utility of such compounds in synthesizing complex aromatic structures with potential applications in materials science and organic synthesis Molnár, Ledneczki, Bucsi, & Bartók, 2003.

Synthesis of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids

Cottet et al. (2003) elaborated rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This study showcases the role of trifluoromethyl groups in enhancing the properties of organic molecules, potentially impacting the development of new materials and pharmaceuticals Cottet, Marull, Lefebvre, & Schlosser, 2003.

Electrochemical Fluorination

Takashi, Tamura, and Sekiya (2005) investigated the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid, demonstrating a method to obtain perfluoro(oxolane-2-yl-carbonylfluoride) compounds. This research contributes to the field of fluorine chemistry by offering a novel approach to the synthesis of fluorinated organic compounds, which are critical in various industrial and pharmaceutical applications Takashi, Tamura, & Sekiya, 2005.

Oxidative Decarboxylative Trifluoromethylthiolation

Li, Petersen, and Hoover (2017) reported on the silver-mediated oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids. This methodology underlines the importance of trifluoromethylthio groups in organic synthesis, especially for creating structures relevant in medicinal chemistry and agriculture Li, Petersen, & Hoover, 2017.

Carborane Reagents

Reed (2010) discussed the use of carborane reagents as clean, strong electrophilic sources, highlighting their utility over traditional triflate-based reagents for synthesizing reactive cations and catalysts. This work points to the potential of carborane reagents in facilitating the synthesis of complex organic molecules, including those containing trifluoromethyl groups Reed, 2010.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Propriétés

IUPAC Name |

2-(trifluoromethyl)oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRQBASJUIOWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B2830505.png)

![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)

![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)

![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)